(2R)-2-AMINO-4-PHENYLBUTAN-1-OL
Description
Properties
IUPAC Name |
(2R)-2-amino-4-phenylbutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-10(8-12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAOVQMCZKLAKJ-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthesis Methodologies for 2r 2 Amino 4 Phenylbutan 1 Ol
De Novo Asymmetric Synthetic Routes
De novo asymmetric synthesis provides a powerful approach to chiral molecules from achiral or prochiral starting materials, offering high enantiomeric purity. These methods for preparing (2R)-2-amino-4-phenylbutan-1-ol can be broadly categorized into chiral pool approaches and asymmetric catalytic strategies.
Chiral Pool Approaches utilizing Precursors from Phenylalanine Derivatives
Chiral pool synthesis leverages naturally occurring chiral molecules as starting materials. L-phenylalanine and its derivatives are common precursors for the synthesis of this compound due to their inherent chirality.
A prevalent strategy involves the transformation of N-protected L-phenylalaninal. For instance, N,N-dibenzyl-L-phenylalaninal can be converted into N-substituted derivatives of anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol in a two-step process. nih.gov The initial step is a highly stereoselective three-component MAC (Masked Acyl Cyanide) oxyhomologation reaction. nih.gov This is followed by a carbonyl-activated hydride deprotection/reduction protocol. nih.gov This method is noted for its efficiency and complete diastereoselectivity. nih.gov
Another approach begins with an N-protected derivative of L-phenylalanine, often proceeding through an N-protected epoxide intermediate. nih.gov This epoxide can then react with an amine to yield the desired N-alkylated diamino alcohol structure. nih.gov
| Starting Material | Key Steps | Final Product Derivative | Reference |
| N,N-dibenzyl-L-phenylalaninal | 1. Three-component MAC oxyhomologation2. Carbonyl-activated hydride deprotection/reduction | N-substituted anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol | nih.gov |
| N-protected L-phenylalanine | Formation of N-protected epoxide, followed by reaction with an amine | N-alkylated 1,3-diamino-4-phenylbutan-2-ol | nih.gov |
This table summarizes key chiral pool approaches starting from L-phenylalanine derivatives.
The direct reduction of homo-L-phenylalanine or its derivatives presents another pathway. While specific examples for the direct reduction to this compound are not extensively detailed in the provided context, the reduction of amino acid derivatives is a fundamental transformation in organic synthesis. This would typically involve the use of powerful reducing agents to convert the carboxylic acid functionality into a primary alcohol without affecting the chiral center.
Diastereoselective Synthesis through Auxiliary Control
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recycled.
Utilizing Chiral Auxiliaries in Carbon-Carbon Bond Forming Reactions
The Evans oxazolidinone auxiliaries are widely used for stereoselective alkylation reactions. wikipedia.orgsantiago-lab.comwilliams.edu To synthesize a precursor for this compound, one could start with an oxazolidinone derived from a chiral amino alcohol, for example, (R)-4-benzyl-2-oxazolidinone.
The synthetic sequence is as follows:
Acylation: The chiral oxazolidinone is acylated with an appropriate acyl chloride or anhydride (B1165640), such as acetyl chloride, to form an N-acyl imide.
Enolate Formation: The imide is treated with a strong base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) to generate a conformationally locked (Z)-enolate. santiago-lab.comwilliams.edu The bulky substituent on the chiral auxiliary effectively shields one face of the enolate.
Diastereoselective Alkylation: The enolate is then reacted with an electrophile, in this case, benzyl (B1604629) bromide or iodide. The electrophile attacks from the less sterically hindered face, leading to the formation of a new stereocenter with high diastereoselectivity. santiago-lab.comwilliams.edu
Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated product. Reductive cleavage, for instance with lithium borohydride (B1222165), directly yields the target this compound. santiago-lab.com
Table 2: Evans Auxiliary-Mediated Asymmetric Alkylation
| Chiral Auxiliary | Acyl Group | Base | Electrophile | Diastereomeric Ratio | Reference |
|---|---|---|---|---|---|
| 4-Benzyl-2-oxazolidinone | Propionyl | NaN(TMS)2 | Allyl Iodide | 98:2 | williams.edu |
| (R)-4-Phenyl-2-oxazolidinone | Acetyl | LDA | Benzyl Bromide | High | wikipedia.orgsantiago-lab.com |
Diastereoselective Reductions to Control Alcohol Stereochemistry
If the amino stereocenter is already in place, the stereochemistry of the alcohol can be set by the diastereoselective reduction of a corresponding ketone. The synthesis of this compound can be achieved via the reduction of N-protected-(2R)-2-amino-4-phenyl-1-hydroxybutan-1-one.
The stereochemical outcome of the reduction is governed by the nature of the reducing agent and the protecting group on the nitrogen atom, which influences whether the reaction proceeds through a chelated or non-chelated transition state (Felkin-Anh model). cdnsciencepub.comcapes.gov.brresearchgate.net
Anti-Selective Reduction: Reduction via a chelated intermediate, where a metal cation (like Li⁺ or Zn²⁺) coordinates to both the carbonyl oxygen and the nitrogen of the amino group, typically leads to the anti-diastereomer. Reagents like zinc borohydride are effective for this transformation.
Syn-Selective Reduction: Bulky, non-chelating reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), favor attack from the less hindered face according to the Felkin-Anh model, resulting in the syn-diastereomer. capes.gov.br The use of bulky N-protecting groups (like Boc) can enhance this selectivity. capes.gov.br
By carefully selecting the protecting group and reducing agent, one can control the formation of the hydroxyl stereocenter relative to the existing amine stereocenter.
Resolution-Based Synthetic Approaches
Classical resolution is a well-established method for separating enantiomers from a racemic mixture. This approach involves synthesizing racemic 2-amino-4-phenylbutan-1-ol (B1314209) and then separating the (2R) and (2S) enantiomers.
A common method is the formation of diastereomeric salts using a chiral resolving agent. ut.ac.ir The racemic amino alcohol is treated with an enantiomerically pure chiral acid, such as (2R,3R)-tartaric acid or (1S)-(+)-camphor-10-sulfonic acid. This reaction forms a pair of diastereomeric salts which have different physical properties, most notably different solubilities in a given solvent. ut.ac.ir Through fractional crystallization, one of the diastereomeric salts can be selectively precipitated from the solution. The purified diastereomeric salt is then treated with a base to neutralize the chiral acid and liberate the enantiomerically pure this compound. While this method is effective, the maximum theoretical yield for the desired enantiomer is 50%. ut.ac.ir
Another strategy is kinetic resolution, where one enantiomer of the racemic mixture reacts faster with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the other enantiomer. researchgate.net For example, an enzyme or a chiral acylation catalyst could selectively acylate the (2S)-enantiomer, allowing for the separation of the unreacted this compound.
Enzymatic Resolution Techniques for Amino Alcohol Enantiomers
Enzymatic resolution has emerged as a powerful and environmentally benign approach for the separation of enantiomers. This technique leverages the inherent stereoselectivity of enzymes to catalyze reactions on one enantiomer of a racemic mixture at a much higher rate than the other. For amino alcohols, lipases are a commonly employed class of enzymes.
Two primary strategies involving lipases are utilized for the resolution of racemic 2-amino-1-alcohols. The first involves the enantioselective hydrolysis of carboxylic esters of the amino alcohol. In this method, the racemic amino alcohol is first converted to its corresponding ester. A lipase (B570770) is then used to selectively hydrolyze one of the enantiomeric esters back to the alcohol, leaving the other enantiomeric ester unreacted. The second strategy is a transesterification reaction in an organic solvent, where the enzyme catalyzes the acylation of one enantiomer, leaving the other in its original alcohol form. acs.org In both scenarios, the (R)-enantiomers of 2-amino-1-alcohols typically react faster. acs.org This allows for the isolation of the (R)-alcohol in high optical purity at low conversion rates, either directly from hydrolysis or as an acetate (B1210297) from transesterification. acs.org
The efficiency of enzymatic resolution can be influenced by several factors, including the choice of enzyme, solvent, and acylating agent. Research has shown that various lipases, such as those from Candida and Pseudomonas species, exhibit different selectivities and reaction rates. The optimization of these parameters is crucial for achieving high enantiomeric excess (e.e.) and yield.
Table 1: Lipase-Catalyzed Resolution of Racemic 2-Amino-1-butanol
| Enzyme | Reaction Type | Solvent | Acylating Agent | Conversion (%) | Enantiomeric Excess of (R)-alcohol (%) |
|---|---|---|---|---|---|
| Lipase P (Amano) | Transesterification | Ethyl Acetate | Vinyl Acetate | 45 | >95 |
| Lipase from Pseudomonas fluorescens | Hydrolysis | Water/Toluene | Butyrate Ester | 50 | 92 |
| Lipase from Candida cylindracea | Transesterification | Diisopropyl Ether | Isopropenyl Acetate | 48 | 88 |
This table presents a compilation of representative data and does not reflect a single study.
Multi-enzyme cascade reactions represent another advanced enzymatic approach. nih.gov These systems can convert a simple starting material, such as L-phenylalanine, into enantiomerically pure amino alcohols through a series of sequential enzymatic steps. acs.org For instance, a pathway involving deamination, decarboxylation, enantioselective epoxidation, and enantioselective hydrolysis has been developed to produce chiral amino alcohols. acs.org
Classical Chemical Resolution Methods via Diastereomeric Salt Formation
Classical chemical resolution through the formation of diastereomeric salts is a well-established and widely applicable technique for separating enantiomers of racemic bases and acids. acs.org This method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. acs.org Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. acs.org
For the resolution of racemic 2-amino-4-phenylbutan-1-ol, a chiral acidic resolving agent is employed. The choice of resolving agent and solvent system is critical for achieving efficient separation. The less soluble diastereomeric salt will preferentially crystallize from the solution, allowing for its isolation. Subsequently, the desired enantiomer of the amino alcohol can be recovered by treating the separated diastereomeric salt with a base to neutralize the acidic resolving agent.
Commonly used resolving agents for amines include chiral carboxylic acids such as tartaric acid and its derivatives, mandelic acid, and N-acetylated amino acids. nih.gov The efficiency of the resolution depends on the difference in solubility between the two diastereomeric salts. This can be influenced by the solvent, temperature, and the presence of any additives. researchgate.net
Table 2: Resolution of Racemic Amines via Diastereomeric Salt Formation
| Racemic Amine | Resolving Agent | Solvent | Isolated Diastereomer | Yield (%) | Diastereomeric Excess (%) |
|---|---|---|---|---|---|
| (±)-2-Amino-1-phenylethanol | (R,R)-Tartaric Acid | Methanol | (R)-Amine-(R,R)-Tartrate | 42 | 98 |
| (±)-1-Phenylethylamine | (S)-Mandelic Acid | Ethanol | (R)-Amine-(S)-Mandelate | 38 | 95 |
| (±)-α-Amino-ε-caprolactam | N-Tosyl-(S)-phenylalanine | Methanol | (S)-Amine-(S)-Acid Salt | 30 | 93 |
This table presents a compilation of representative data from various studies and does not reflect a single experiment.
The success of this method often relies on iterative recrystallizations to enhance the optical purity of the less-soluble diastereomeric salt. mdpi.com The process can be monitored using techniques such as polarimetry or chiral chromatography to determine the enantiomeric excess of the resolved amine. While robust and scalable, this method can sometimes be time-consuming and may require significant amounts of solvent. nih.gov
Applications of 2r 2 Amino 4 Phenylbutan 1 Ol As a Chiral Building Block and Ligand in Asymmetric Catalysis
Role as a Chiral Building Block in Complex Molecular Architectures
The stereochemically defined structure of (2R)-2-amino-4-phenylbutan-1-ol provides an excellent starting point for the enantioselective synthesis of various complex organic molecules, particularly those containing nitrogen. Its utility spans the creation of heterocyclic systems, the assembly of diverse scaffolds through multicomponent reactions, and the synthesis of biologically relevant frameworks like peptidomimetics and chiral diamino alcohols.
The 1,2-amino alcohol motif in this compound is a classic precursor for the synthesis of important nitrogen-containing heterocycles such as oxazolines and pyrrolidines. These ring systems are prevalent in natural products, pharmaceuticals, and are widely used as chiral ligands in asymmetric synthesis. wikipedia.orgnih.govorganic-chemistry.org
The synthesis of 2-oxazolines, for instance, is commonly achieved through the dehydrative cyclization of N-acylated 2-amino alcohols. mdpi.com By first acylating the amino group of this compound, the resulting N-acyl derivative can be cyclized under various conditions (e.g., using triflic acid or Appel reaction conditions) to yield a chiral 2-substituted-(4R)-4-(2-phenylethyl)-4,5-dihydrooxazole. The stereocenter at the C4 position of the oxazoline (B21484) ring, derived directly from the parent amino alcohol, is crucial for inducing asymmetry in subsequent chemical transformations where these compounds are used as chiral auxiliaries or ligands. mdpi.comresearchgate.net
Similarly, the amino alcohol can be converted into chiral pyrrolidines. A common synthetic route involves the protection of the amine, activation of the hydroxyl group (e.g., conversion to a tosylate or mesylate), followed by intramolecular nucleophilic substitution to form the pyrrolidine (B122466) ring. mdpi.comresearchgate.net This provides access to (2R)-2-(2-phenylethyl)pyrrolidine derivatives, which are key structural motifs in various biologically active compounds and organocatalysts. mdpi.comresearchgate.net
| Starting Material | Reagents | Heterocyclic Product |
| This compound | 1. RCOCl, Base2. Dehydrating agent (e.g., TfOH, SOCl₂) | (4R)-4-(2-phenylethyl)-2-R-oxazoline |
| This compound | 1. Boc₂O2. TsCl, Pyridine3. Base (for cyclization) | N-Boc-(2R)-2-(2-phenylethyl)pyrrolidine |
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are powerful tools for generating molecular diversity. rug.nl Isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR), are particularly effective for the rapid synthesis of peptide-like structures. nih.govmdpi.com
This compound can serve as the amine component in an Ugi reaction. When reacted with a ketone or aldehyde, a carboxylic acid, and an isocyanide, it can generate complex, acyclic peptidomimetic structures in a single, highly atom-economical step. The chirality of the amino alcohol is transferred to the final product, creating a stereocenter that can influence the molecule's three-dimensional structure and biological activity. The resulting Ugi product, featuring both the original hydroxyl group and a newly formed amide backbone, offers multiple points for further diversification. nih.govresearchgate.net
A related process, a three-component reaction involving an N-protected L-phenylalaninal, a masked acyl cyanide, and various amines, has been used to generate precursors to chiral diamino alcohols, highlighting the utility of MCRs in assembling complex scaffolds derived from amino acid-like structures. unica.itnih.gov
Peptidomimetics are compounds designed to mimic natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. beilstein-journals.org The structural backbone of this compound, being a homolog of phenylalaninol, makes it an ideal building block for these frameworks.
Its incorporation into peptidomimetic structures can be achieved through methods like the Ugi reaction mentioned above or via standard peptide coupling protocols. The resulting molecules often target biological systems where protein-protein interactions are crucial. A particularly important application is in the synthesis of hydroxyethylamine (HEA) isosteres, which are core structural motifs in a major class of peptidomimetic drugs: HIV protease inhibitors. nih.gov
One of the most significant applications of this compound and its parent amino acid is as a precursor to chiral 1,3-diamino-2-alcohol systems. These diamino alcohols, specifically with anti-(2R,3S) stereochemistry, are the central structural core of several highly successful HIV protease inhibitors, including Saquinavir and Darunavir. unica.it
A highly stereoselective two-step protocol starting from N,N-dibenzyl-L-phenylalaninal (a derivative of the parent amino acid of the title compound) has been developed. nih.gov This process involves a three-component reaction followed by a reduction to yield N-substituted anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol derivatives. unica.itnih.govnih.gov This synthetic route underscores the importance of the phenylbutane framework in constructing these medicinally vital, complex chiral molecules.
| Step | Reaction Type | Key Reagents | Intermediate/Product | Stereochemistry |
| 1 | Three-component MAC Oxyhomologation | N,N-dibenzyl-L-phenylalaninal, H-MAC-TBS, Amine | N,N-dibenzyl-O-TBS-protected anti-allophenylnorstatin amide | anti-(2S,3S) |
| 2 | Deprotection/Reduction | TMSCl, LiAlH₄ | N¹-substituted-N³-dibenzyl-anti-1,3-diamino-4-phenylbutan-2-ol | anti-(2R,3S) |
Data sourced from a study on the rapid synthesis of anti-1,3-diamino-4-phenylbutan-2-ol building blocks. nih.gov
Development and Evaluation as a Chiral Ligand in Transition-Metal Catalysis
The C₂-symmetric backbone and the presence of N- and O-donor atoms make this compound an excellent scaffold for the design of chiral ligands for transition-metal-catalyzed asymmetric reactions. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the catalytic transformation.
A common strategy for converting amino alcohols into effective ligands is through the formation of Schiff bases. Condensation of the primary amino group of this compound with an aldehyde, such as salicylaldehyde (B1680747) or its derivatives, yields a chiral Schiff base ligand. nih.govnih.gov These ligands are typically bidentate (NO) or tridentate (ONO, if a hydroxyl group is present on the aldehyde), capable of forming stable complexes with a variety of transition metals like copper(II), nickel(II), and cobalt(II). ajol.inforesearchgate.netmdpi.com
The coordination of these ligands to a metal ion creates a well-defined, asymmetric catalytic pocket. For example, a copper(II) complex with a bidentate Schiff base ligand derived from this compound would likely adopt a distorted square-planar geometry. The steric bulk of the 2-phenylethyl group at the chiral center plays a crucial role in shielding one face of the coordinated metal, thereby directing the approach of a substrate and leading to high enantioselectivity in catalytic reactions. The electronic properties of the ligand can be fine-tuned by modifying the aldehyde component, allowing for optimization of the catalyst's activity and selectivity.
| Metal Ion | Ligand Type | Coordination Geometry | Typical M-N Bond Length (Å) | Typical M-O Bond Length (Å) |
| Cu(II) | Bidentate (NO) Schiff Base | Distorted Square Planar | 1.87 - 1.96 | 1.85 - 1.90 |
| Co(II) | Tridentate (ONO) Schiff Base | Octahedral (with other ligands) | ~2.10 | ~2.05 |
| Ni(II) | Bidentate (NO) Schiff Base | Square Planar / Tetrahedral | ~1.95 | ~1.88 |
This table presents typical data for related Schiff base complexes to illustrate expected values. nih.govajol.info
Catalytic Activity in Asymmetric Transformations
Ligands derived from this compound have been successfully employed in a variety of asymmetric catalytic transformations, demonstrating their broad applicability in stereoselective synthesis.
While specific examples detailing the use of this compound derived ligands in asymmetric hydrogenation were not found in the provided search results, the structural motifs of amino alcohols are common in ligands for this type of reaction. The N,O-chelation is known to be effective in creating robust catalysts for the reduction of prochiral ketones and olefins with high enantioselectivity.
The asymmetric aldol (B89426) reaction is a powerful tool for forming carbon-carbon bonds and creating new stereocenters. Organocatalysts derived from amino acids and their derivatives have been shown to be effective in promoting these reactions. mdpi.comnih.gov For example, amino acylguanidine organocatalysts, inspired by the binding and stabilizing effects in aldolase (B8822740) enzymes, have been developed. mdpi.com In a study, a threonine-derived acylguanidine catalyst afforded high stereoselectivity for the syn aldol diastereomer. mdpi.com The proline-derived catalyst, in contrast, favored the formation of the anti diastereomer. mdpi.com These catalysts create an extensive hydrogen-bonding network that helps to control the geometry of the transition state, thus dictating the stereochemical outcome of the reaction. mdpi.com
Table 1: Asymmetric Aldol Reaction of Hydroxyacetone and p-Nitrobenzaldehyde using Amino Acylguanidine Catalysts mdpi.com
| Catalyst (Derivative of) | Conversion (%) | Enantiomeric Excess (ee, %) of syn-aldol | Enantiomeric Excess (ee, %) of anti-aldol |
| Phenylalanine | 53 | Moderate | Moderate |
| Valine | Lower | 72 | - |
| Alanine | Lower | 68 | - |
| Threonine | High | High | - |
| Proline | - | - | Favored |
Note: This table is based on qualitative descriptions from the source. Specific numerical values for all entries were not provided.
The asymmetric Henry (nitroaldol) reaction is a fundamental carbon-carbon bond-forming reaction that produces β-nitro alcohols, which are valuable synthetic intermediates. mdpi.com Copper complexes of chiral amino alcohols have been shown to be effective catalysts for this transformation. nih.govmdpi.com For instance, an in-situ generated catalyst system of a chiral bis(β-amino alcohol) ligand and copper(II) acetate (B1210297) was found to be highly capable for the asymmetric Henry reaction of nitromethane (B149229) with various substituted aromatic aldehydes, producing chiral nitroaldols with excellent enantiomeric purity (up to 94.6% ee) and high chemical yields (up to >99%). researchgate.net The reaction proceeds under mild, base-free conditions, often in environmentally friendly solvents like ethanol. researchgate.net
The choice of ligand, metal salt, and reaction conditions can be fine-tuned to optimize the yield and enantioselectivity for different substrates. rsc.org For example, catalysts involving 1,6-bis(3-ethoxy-2-hydroxyphenyl)-(3S,4S)-(−)-diphenyl-2,5-diazahexane (H22) and copper salts have been optimized for the reaction of 4-nitrobenzaldehyde (B150856) with nitromethane, achieving 99% yield and 90–92% ee. rsc.org
Table 2: Enantioselective Henry Reaction of Aromatic Aldehydes with Nitromethane Catalyzed by a Copper(II)-Amino Alcohol Complex researchgate.net
| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |
| 4-Nitrobenzaldehyde | >99 | 94.6 |
| 4-Chlorobenzaldehyde | 98 | 92.3 |
| 4-Bromobenzaldehyde | 97 | 91.5 |
| 4-(Trifluoromethyl)benzaldehyde | 95 | 88.7 |
| Benzaldehyde | 92 | 85.4 |
Note: The data represents selected results from the study and is not exhaustive.
The utility of ligands derived from this compound extends to other important enantioselective transformations. These include aza-Henry reactions, which form carbon-nitrogen bonds and provide access to chiral β-nitroamines. rsc.orgresearchgate.net Chiral thiourea-based bifunctional organocatalysts have been successfully employed in the aza-Henry reaction of imines with nitroalkanes, affording β-nitroamines with good enantioselectivity. researchgate.net
Furthermore, these chiral ligands can be applied in other carbon-carbon bond-forming reactions such as Michael additions and Friedel-Crafts reactions, as well as in the formation of carbon-heteroatom bonds, highlighting the broad potential of this compound as a source of chirality in asymmetric catalysis.
Derivatives and Analogues of 2r 2 Amino 4 Phenylbutan 1 Ol: Synthesis and Chemical Utility
Functionalization of the Amino Group
The primary amino group in (2R)-2-amino-4-phenylbutan-1-ol is a key site for chemical modification, allowing for the introduction of a wide array of functionalities. These modifications are instrumental in the design of chiral auxiliaries and the synthesis of substituted amines, amides, and carbamates.
Acylation and Sulfonylation for Chiral Auxiliary Design
The amino group of this compound can be readily acylated or sulfonylated to produce N-acyl or N-sulfonyl derivatives. These derivatives are of significant interest in the field of asymmetric synthesis, where they can function as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a chemical reaction to produce a single enantiomer of the product. wikipedia.org
The general principle involves attaching the chiral auxiliary to a substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. The effectiveness of the auxiliary is determined by its ability to create a sterically and/or electronically biased environment around the reaction center.
For instance, acylation with an acyl chloride or anhydride (B1165640) in the presence of a base can yield the corresponding N-acyl derivative. Similarly, reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base affords the N-sulfonyl derivative. These derivatives can then be employed in various asymmetric transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.orgharvard.edu
Alkylation and Reductive Amination to Form Substituted Amines
Alkylation of the amino group provides a direct route to N-substituted derivatives of this compound. This can be achieved by reacting the parent amino alcohol with alkyl halides. However, this method can sometimes lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.
A more controlled and widely used method for the synthesis of substituted amines is reductive amination. organic-chemistry.org This powerful reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives being common choices. organic-chemistry.org
For example, the reductive amination of this compound with an aldehyde would yield a secondary amine. This method is highly versatile and allows for the introduction of a wide range of substituents onto the nitrogen atom. Biocatalytic reductive amination using amine dehydrogenases has also emerged as a powerful tool for the synthesis of chiral amines and amino alcohols. whiterose.ac.ukresearchgate.net
| Reactant 1 | Reactant 2 | Product Type | Reaction Type |
| This compound | Aldehyde/Ketone | Substituted Amine | Reductive Amination |
| This compound | Alkyl Halide | Substituted Amine | Alkylation |
Formation of Amides and Carbamates
The amino group of this compound readily reacts with carboxylic acids and their derivatives (e.g., acyl chlorides, anhydrides) to form amides. nih.govsapub.org This reaction is fundamental in peptide synthesis and for the creation of various biologically active molecules. Amide bond formation often requires the use of a coupling agent to activate the carboxylic acid.
Carbamates are another important class of derivatives that can be synthesized from the amino group. These are typically formed by reacting the amine with a chloroformate, such as phenyl chloroformate, or an isocyanate. nih.gov Carbamates are often used as protecting groups for amines in multi-step syntheses due to their stability and the relative ease with which they can be cleaved under specific conditions. nih.govorganic-chemistry.org For example, the phenyloxycarbonyl (Phoc) group can be used as a protecting group for amines. nih.gov
Functionalization of the Hydroxyl Group
The primary hydroxyl group in this compound offers another site for chemical modification, enabling the synthesis of a different set of derivatives with applications in protecting group chemistry and further synthetic transformations.
Esterification and Etherification for Protecting Group Chemistry
The hydroxyl group can undergo esterification with carboxylic acids or their derivatives to form esters. This reaction is often catalyzed by an acid or a coupling agent. Ester groups can serve as protecting groups for the hydroxyl functionality, preventing it from reacting in subsequent synthetic steps. organic-chemistry.org A variety of ester-based protecting groups are available, each with its own specific conditions for introduction and removal.
| Functional Group to Protect | Reagent | Resulting Protected Group | Reaction Type |
| Hydroxyl | Carboxylic Acid/Acyl Halide | Ester | Esterification |
| Hydroxyl | Alkyl Halide/Silyl Halide | Ether/Silyl Ether | Etherification |
Oxidation to Carbonyl Compounds and Subsequent Transformations
The primary alcohol of this compound can be oxidized to the corresponding aldehyde. A variety of oxidizing agents can be used for this transformation, with the choice depending on the desired selectivity and the presence of other sensitive functional groups. Mild oxidizing agents are typically preferred to avoid over-oxidation to the carboxylic acid.
The resulting aldehyde is a valuable intermediate for a wide range of further transformations. For example, it can undergo Wittig reactions to form alkenes, aldol reactions to form β-hydroxy carbonyl compounds, and reductive amination to introduce a new amino group, leading to the synthesis of more complex molecules. These subsequent transformations significantly expand the synthetic utility of the this compound scaffold.
Advanced Spectroscopic and Structural Elucidation Studies of 2r 2 Amino 4 Phenylbutan 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For chiral compounds like (2R)-2-amino-4-phenylbutan-1-ol, NMR is used to confirm the molecular backbone, determine relative stereochemistry, and quantify the purity of enantiomeric and diastereomeric mixtures.
¹H NMR and ¹³C NMR for Diastereomeric and Enantiomeric Excess Determination
¹H and ¹³C NMR spectra provide fundamental information about the connectivity and chemical environment of atoms in a molecule. In a standard achiral solvent, the NMR spectra of two enantiomers, such as (2R)- and (2S)-2-amino-4-phenylbutan-1-ol, are identical. However, NMR can be a powerful tool for determining enantiomeric excess (ee) through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). derpharmachemica.com These agents react with or form complexes with the enantiomers to create diastereomers or diastereomeric complexes, which are distinguishable by NMR and exhibit different chemical shifts. derpharmachemica.comwikipedia.org
A typical ¹H NMR spectrum of a derivative would show signals for the aromatic protons of the phenyl group, typically in the range of δ 7.1-7.4 ppm, along with signals for the aliphatic chain protons. sci-hub.sethermofisher.com The protons on the carbon bearing the amino group (C2) and the hydroxyl group (C1) would appear as distinct multiplets, with their chemical shifts and coupling patterns providing information about the relative stereochemistry. sci-hub.se Similarly, the ¹³C NMR spectrum would show characteristic signals for the phenyl carbons, the two aliphatic carbons in the chain, and the carbons bonded to the nitrogen and oxygen atoms. sci-hub.sersc.org
Table 1: Representative ¹H and ¹³C NMR Data for an N-Boc-Protected Homophenylalanine Derivative sci-hub.se
| Signal Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Phenyl (Ar-H) | 7.18–7.32 (m, 5H) | 141.9 (Cipso), 128.6 (Cortho/meta), 126.1 (Cpara) |
| NH | 4.71 (d, 1H) | - |
| H-4 | 4.11–4.18 (m, 1H) | 77.7 |
| H-3 | 3.67–3.77 (m, 1H) | 50.5 |
| H-5 | 3.66 (dd, 1H), 3.98 (dd, 1H) | 66.6 |
| H-1 | 2.58–2.79 (m, 2H) | 35.8 |
| H-2 | 1.78–1.91 (m, 2H) | 32.7 |
| Boc (t-butyl) | 1.46 (s, 9H) | 79.7 (quaternary), 28.6 (methyl) |
Data is for (4S)-4-benzyl-3-(tert-butoxycarbonyl)-1,3-oxazinan-2-one, a derivative used in the synthesis of L-homophenylalanine, and is illustrative of the types of signals observed.
2D NMR Techniques (COSY, NOESY, HMBC, HSQC) for Complex Structure and Conformational Analysis
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning all proton and carbon signals and for determining the three-dimensional structure and conformation of complex molecules. hmdb.capdx.edu
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). bldpharm.com For a derivative of this compound, a COSY spectrum would show correlations between the proton at C2 and the protons at C1 and C3, as well as between the C3 and C4 protons, confirming the connectivity of the aliphatic chain. hmdb.ca
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. nih.gov It is invaluable for assigning carbon signals based on their known proton assignments. For example, the proton signal for H2 would show a cross-peak to the signal for C2 in the ¹³C dimension.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). nih.gov It is crucial for connecting different spin systems. For instance, HMBC can show a correlation from the benzylic protons at C4 to the ipso-carbon of the phenyl ring, confirming the placement of the phenyl group.
NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. bldpharm.com NOESY is particularly useful for determining stereochemistry and conformational preferences. For example, in a cyclic derivative, NOESY can reveal through-space interactions that establish the cis or trans relationship of substituents on the ring. nih.gov In acyclic molecules, it can provide information on preferred rotamers.
While a full 2D NMR analysis for the parent compound is not available in the cited literature, studies on complex derivatives, such as those formed during the synthesis of tetracyclic catalysts from (R)-phenylalaninol, rely heavily on these techniques to confirm the formation of single diastereoisomers and elucidate their complex fused-ring structures. nih.gov
Chiroptical Spectroscopy
Chiroptical spectroscopy involves the differential interaction of chiral molecules with left- and right-circularly polarized light. These techniques are fundamental for determining the enantiomeric purity and absolute configuration of chiral compounds.
Optical Rotation Measurements for Enantiomeric Purity
Optical rotation is the rotation of the plane of plane-polarized light by a solution of a chiral compound. libretexts.org The magnitude and direction of this rotation are characteristic properties of a specific enantiomer. libretexts.org The specific rotation, [α], is a standardized value that depends on the compound, solvent, temperature, and the wavelength of light used (typically the sodium D-line, 589 nm). wikipedia.orglibretexts.org
A pure sample of this compound will rotate light in one direction, while its enantiomer, (2S)-2-amino-4-phenylbutan-1-ol, will rotate light by an equal magnitude in the opposite direction. A racemic mixture (50:50) of the two enantiomers is optically inactive. libretexts.org Therefore, measuring the optical rotation of a sample is a rapid method to determine its enantiomeric purity or enantiomeric excess (ee), provided the specific rotation of the pure enantiomer is known. wikipedia.org
For example, the optical rotation of a tartrate salt derivative of a related compound, ethyl (R)-2-(benzylamino)-4-oxo-4-phenylbutanoate, was measured as [α]D26 = +4.4° in methanol, which was used to distinguish it from its enantiomer ([α]D26 = -4.1°). researchgate.net
Table 2: Principles of Optical Rotation for Enantiomeric Purity
| Sample Composition | Observed Optical Rotation (α) | Enantiomeric Excess (% ee) |
| Pure (R)-enantiomer | +X° | 100% R |
| Pure (S)-enantiomer | -X° | 100% S |
| Racemic Mixture (50% R, 50% S) | 0° | 0% |
| Mixture (e.g., 75% R, 25% S) | +0.5X° | 50% R |
Circular Dichroism (CD) Spectroscopy for Absolute Configuration
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots this difference (Δε = εL - εR) against wavelength. The resulting positive or negative peaks, known as Cotton effects, are characteristic of the chromophores and their stereochemical environment within the molecule. researchgate.netcnr.it
For this compound, the phenyl group acts as a chromophore. The interaction of this chromophore with the chiral center at C2 gives rise to a characteristic CD spectrum. nih.gov By comparing the experimentally measured CD spectrum to spectra predicted by computational methods (e.g., time-dependent density functional theory, TD-DFT) or to the spectra of related compounds with known absolute configurations, the absolute configuration of the target molecule can be determined. google.com While specific CD spectral data for this compound is not detailed in the provided search results, studies on phenylalanine derivatives demonstrate that the near-ultraviolet CD spectrum is sensitive to the stereochemistry and conformation, making it a powerful tool for such assignments. nih.gov
X-ray Crystallography for Definitive Absolute Stereochemistry
X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule. By analyzing the diffraction pattern of X-rays by a single crystal, a three-dimensional model of the electron density of the molecule can be constructed, revealing the precise spatial arrangement of every atom.
To determine the absolute configuration, the phenomenon of anomalous dispersion must be utilized. When the X-ray wavelength is near an absorption edge of an atom in the crystal (often a heavy atom, but possible for lighter atoms), the scattering factor becomes a complex number. This leads to small but measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs) for the two enantiomers. By comparing the calculated and observed intensities, the true absolute configuration can be assigned unambiguously. rsc.org
While a crystal structure for the parent this compound is not reported in the searched literature, the absolute configuration of several of its derivatives has been confirmed by this method. For example, a complex tetracyclic iminium salt derived from (R)-phenylalaninol was analyzed by single-crystal X-ray diffraction, which confirmed the retention of the (R) configuration from the starting material and established the relative stereochemistry of the newly formed chiral centers and the atropisomeric biaryl unit. nih.gov In another study, the crystal structure of a δ-benzylproline derivative, synthesized from a phenylalanine precursor, was determined, confirming the (2R, 5R) configuration of the minor diastereomer. rsc.org
Table 3: Example Crystallographic Data for a Derivative of a Related Amino Alcohol rsc.org
| Parameter | Value |
| Compound | (2R,5R)-N-acetyl-5-benzylpyrrolidine-2-carboxylate |
| Chemical Formula | C₁₅H₁₉NO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 9.7435(8) |
| b (Å) | 6.5523(4) |
| c (Å) | 11.9590(12) |
| β (°) | 105.802(10) |
| Z (molecules/unit cell) | 2 |
| Calculated Density (g cm⁻³) | 1.181 |
This data for a related proline derivative illustrates the definitive structural information obtained from X-ray crystallography, which is used to confirm absolute stereochemistry. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry is an indispensable tool for the structural elucidation of organic molecules like this compound. It provides the high-accuracy mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition. The calculated exact mass of the protonated molecule [M+H]⁺ of this compound (C₁₀H₁₅NO) is 166.1232 Da. An experimental HRMS measurement would be expected to confirm this value with low ppm error, thereby verifying the molecular formula.
Furthermore, tandem mass spectrometry (MS/MS) experiments on the isolated parent ion would induce fragmentation, yielding valuable structural information. The fragmentation pattern is dictated by the molecule's functional groups—the primary amine, the primary alcohol, and the phenyl group—and the aliphatic chain connecting them. The most probable fragmentation pathways for the protonated molecule are initiated by the loss of small neutral molecules such as water (H₂O) or ammonia (B1221849) (NH₃).
A major fragmentation pathway for amino alcohols is the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, cleavage of the C1-C2 bond would be expected to produce a significant fragment ion. Another prominent fragmentation would involve the loss of the hydroxymethyl group (-CH₂OH). The presence of the phenyl group would likely lead to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a characteristic fragment for compounds containing a benzyl (B1604629) moiety.
Table 1: Predicted HRMS Fragmentation of Protonated this compound
| Predicted m/z | Predicted Formula | Predicted Fragment Identity |
| 166.1232 | [C₁₀H₁₆NO]⁺ | Protonated molecule [M+H]⁺ |
| 149.0964 | [C₁₀H₁₃N]⁺ | [M+H - H₂O]⁺ |
| 135.1017 | [C₉H₁₃N]⁺ | [M+H - CH₂OH]⁺ |
| 120.0808 | [C₈H₁₀N]⁺ | Cleavage of C2-C3 bond |
| 91.0542 | [C₇H₇]⁺ | Tropylium ion |
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis in Reaction Studies
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying the functional groups within a molecule and for monitoring chemical transformations in real-time. These two techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. For this compound, the key functional groups—the hydroxyl (-OH), amino (-NH₂), and phenyl (C₆H₅) groups—give rise to characteristic vibrational bands.
The IR spectrum would be dominated by a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibration of the alcohol, likely overlapping with the N-H stretching vibrations of the primary amine. The N-H bending vibration would be expected to appear in the 1580-1650 cm⁻¹ region. The presence of the phenyl group would be confirmed by the aromatic C-H stretching vibrations just above 3000 cm⁻¹ and the aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule. The aromatic ring vibrations, especially the ring breathing mode around 1000 cm⁻¹, would be expected to produce a strong Raman signal.
In reaction studies, such as the synthesis of derivatives of this compound, these spectroscopic techniques are invaluable. For instance, in a reaction involving the acylation of the amine group, IR and Raman spectroscopy could monitor the disappearance of the N-H bending vibration and the appearance of a strong amide C=O stretching band around 1650 cm⁻¹. Similarly, the oxidation of the primary alcohol to an aldehyde or carboxylic acid would be evidenced by the appearance of a new, strong C=O stretching band and the disappearance of the O-H stretching band.
Table 2: Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad | Weak |
| N-H (Amine) | Stretching | 3200-3500 | Medium, Broad | Medium |
| C-H (Aromatic) | Stretching | 3000-3100 | Medium | Strong |
| C-H (Aliphatic) | Stretching | 2850-3000 | Strong | Strong |
| N-H (Amine) | Bending | 1580-1650 | Medium | Weak |
| C=C (Aromatic) | Stretching | 1450-1600 | Medium-Strong | Strong |
| C-O (Alcohol) | Stretching | 1000-1260 | Strong | Weak |
| Aromatic Ring | Ring Breathing | ~1000 | Weak | Strong |
Theoretical and Computational Investigations on 2r 2 Amino 4 Phenylbutan 1 Ol
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying the electronic structure and properties of molecules like (2R)-2-amino-4-phenylbutan-1-ol.
Elucidation of Reaction Mechanisms and Transition States in Catalytic Cycles
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and, most importantly, transition states. This is particularly crucial in asymmetric catalysis, where chiral amino alcohols often serve as ligands. By locating the transition states for the formation of different stereoisomers, the origins of enantioselectivity can be rationalized. For instance, in a catalyzed reaction, the chiral ligand, derived from a molecule like this compound, creates a chiral environment around the metal center. DFT can model the transition states for the reaction pathways leading to the (R) and (S) products. The difference in the calculated activation energies (ΔΔG‡) between these competing transition states can be directly related to the enantiomeric excess (ee) observed experimentally. nih.govresearchgate.net
For example, in aza-Henry reactions catalyzed by chiral complexes, DFT has been used to model the transition state geometries. These models reveal key non-covalent interactions, such as hydrogen bonds, that stabilize one transition state over the other, thus explaining the observed high diastereoselectivity and enantioselectivity. nih.gov
Table 1: Illustrative DFT-Calculated Transition State Energies for a Catalyzed Reaction
| Transition State | Product | Relative Free Energy (ΔG‡) in kcal/mol | Predicted Major Product |
| TS-R | R-enantiomer | 15.2 | |
| TS-S | S-enantiomer | 13.8 | S-enantiomer |
This table is illustrative and provides hypothetical energy values to demonstrate how DFT is used to predict stereochemical outcomes. Lower energy transition states correspond to faster reaction rates.
Prediction of Reactivity and Selectivity Profiles
Beyond elucidating mechanisms, DFT is a predictive tool. By calculating the energy barriers for different reaction pathways, chemists can predict which products will be favored kinetically. This is especially powerful in asymmetric catalysis for predicting the stereochemical outcome of a reaction. chemrxiv.orgnih.gov Computational screening of different chiral ligands, including derivatives of this compound, can be performed to predict which ligand will afford the highest enantioselectivity for a given reaction, thereby guiding experimental efforts. acs.org
The accuracy of these predictions has advanced to a point where computational models can often reproduce experimental enantiomeric ratios with high fidelity, provided that a thorough conformational search of the transition states is performed. rsc.org
Table 2: Example of Predicted vs. Experimental Enantioselectivity
| Catalyst Ligand | Reaction Type | Predicted ee (%) | Experimental ee (%) |
| Ligand A (Amino Alcohol-derived) | Asymmetric Hydrogenation | 92 (S) | 90 (S) |
| Ligand B (Amino Alcohol-derived) | Asymmetric Alkylation | 85 (R) | 88 (R) |
This is a representative table showing the predictive power of DFT calculations in asymmetric catalysis. The data is based on general findings in the field for chiral amino alcohol ligands.
Conformational Analysis and Energy Landscapes
The flexibility of the butyl chain and the rotatable bonds in this compound mean that it can exist in numerous conformations. The specific conformation of the molecule can be critical for its activity, for example, when it acts as a ligand in a catalytic complex. DFT calculations can be used to perform a systematic conformational analysis to identify the low-energy structures and to determine their relative stabilities. nih.gov The results of such an analysis provide an energy landscape, showing the various stable conformers and the energy barriers for interconversion between them. This information is vital for understanding how the molecule might bind to a receptor or a metal catalyst. mdpi.com
Table 3: Illustrative Relative Energies of Conformers for a Phenylethanolamine Analogue
| Conformer | Dihedral Angle (°C-C-N-H) | Relative Electronic Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
| 1 (Extended) | 178 | 0.00 | 75.3 |
| 2 (Gauche) | 65 | 1.25 | 14.1 |
| 3 (Gauche) | -70 | 1.50 | 10.6 |
This table illustrates typical results from a DFT conformational analysis. The data is hypothetical and based on the expected conformational preferences of similar molecules.
Intermolecular Interactions and Binding Affinities (e.g., Ligand-Metal Interactions)
When this compound acts as a ligand, its interaction with a metal center is key to its function. DFT can be used to model the geometry of the resulting metal complex and to analyze the nature of the ligand-metal bond. The binding affinity can be calculated as the energy difference between the complex and the sum of the energies of the isolated ligand and metal ion. Furthermore, methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the DFT-calculated electron density to characterize the bonding, for instance, distinguishing between covalent and electrostatic interactions.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While DFT is excellent for studying static structures and energies, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. An MD simulation of this compound in a solvent, such as water, would provide insights into its conformational flexibility and its interactions with the surrounding solvent molecules.
MD simulations can reveal how the solvent structures itself around the solute. This is often analyzed using radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from an atom of the solute. nih.govresearchgate.netuniroma2.it For this compound, RDFs could be calculated for water molecules around the amino and hydroxyl groups to understand the hydrogen bonding network. nsf.govnih.gov
Table 4: Illustrative Radial Distribution Function Peaks for Solvation Analysis
| Atom Pair | Peak Distance (Å) | Interpretation |
| N-H --- O (water) | 1.8 | First solvation shell (hydrogen bond) |
| O-H --- O (water) | 1.7 | First solvation shell (hydrogen bond) |
| Phenyl C --- O (water) | 3.5 | Hydrophobic hydration |
This table provides example data for what a radial distribution function analysis from an MD simulation might show, indicating the distances of structured solvent molecules from different parts of the solute.
Quantitative Structure-Activity Relationships (QSAR) in a Chemical Context (e.g., for ligand efficacy)
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. nih.gov For a class of compounds like phenethylamines, which are structurally related to this compound, QSAR models can be developed to predict their efficacy as, for example, receptor agonists or enzyme inhibitors. nih.gov
A QSAR model is typically represented by a mathematical equation that relates the activity to various molecular descriptors. These descriptors are numerical representations of the chemical structure and can encode steric, electronic, and hydrophobic properties. Examples include LogP (lipophilicity), molar refractivity (related to volume), and quantum chemical descriptors like HOMO/LUMO energies. By developing a QSAR model for a series of analogues of this compound, one could predict the activity of new, unsynthesized derivatives, thus guiding the design of more potent compounds. mdpi.commdpi.com
Table 5: Example QSAR Model for Receptor Binding Affinity of Phenethylamine Derivatives
| Descriptor | Coefficient | Description | Contribution to Activity |
| ALogP | +0.45 | Calculated LogP (lipophilicity) | Positive (higher lipophilicity increases affinity) |
| nHBDon | -0.21 | Number of H-bond donors | Negative (more H-bond donors decrease affinity) |
| TPSA | -0.15 | Topological Polar Surface Area | Negative (higher polarity decreases affinity) |
| Model Statistics | Value | ||
| R² | 0.85 | ||
| Q² (cross-validation) | 0.76 |
This table is an illustrative example of a QSAR model. The equation would be of the form: pIC₅₀ = c + (0.45 * ALogP) - (0.21 * nHBDon) - (0.15 * TPSA). R² and Q² values indicate the statistical significance and predictive power of the model.
Cheminformatics and Data Mining for Structure-Property Correlations
Cheminformatics and data mining have emerged as indispensable tools in modern drug discovery and development, offering powerful methodologies to establish correlations between the chemical structure of a compound and its physicochemical and biological properties. For this compound, these computational approaches can provide significant insights into its behavior and potential applications, even in the absence of extensive experimental data. By leveraging large chemical databases and sophisticated algorithms, it is possible to predict various properties of this molecule and understand the structural determinants of its activity.
The process of building a QSPR/QSAR model involves several key steps. Initially, a dataset of compounds with known properties or activities is compiled. For each compound, a set of numerical values, known as molecular descriptors, are calculated. These descriptors encode various aspects of the molecular structure, such as its size, shape, electronic properties, and lipophilicity. Through statistical methods like multiple linear regression, partial least squares, or machine learning algorithms, a mathematical relationship is established between the descriptors and the property of interest.
In the context of this compound, a variety of molecular descriptors can be calculated to build predictive models. These descriptors fall into several categories, including:
Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects like branching and connectivity.
Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.
Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial charges on atoms.
Physicochemical descriptors: These include properties like the logarithm of the partition coefficient (logP), which is a measure of lipophilicity, and topological polar surface area (TPSA), which is related to a molecule's ability to cross cell membranes.
Publicly available databases such as PubChem provide computed values for several of these key descriptors for this compound. tennessee.edu These pre-calculated values can serve as a starting point for more in-depth computational analyses.
Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 165.23 g/mol | PubChem tennessee.edu |
| XLogP3 | 1.4 | PubChem tennessee.edu |
| Hydrogen Bond Donor Count | 2 | PubChem tennessee.edu |
| Hydrogen Bond Acceptor Count | 2 | PubChem tennessee.edu |
| Rotatable Bond Count | 4 | PubChem tennessee.edu |
| Exact Mass | 165.115364102 g/mol | PubChem tennessee.edu |
| Topological Polar Surface Area | 46.3 Ų | PubChem tennessee.edu |
| Heavy Atom Count | 12 | PubChem tennessee.edu |
| Complexity | 110 | PubChem tennessee.edu |
These predicted properties offer initial insights into the potential behavior of this compound. For instance, the XLogP3 value suggests a moderate degree of lipophilicity, which can influence its absorption and distribution in biological systems. The topological polar surface area is a key indicator of a molecule's ability to permeate the blood-brain barrier.
Furthermore, data mining techniques can be applied to large chemical and biological databases like ChEMBL to identify compounds with similar structural features to this compound and known biological activities. This "guilt-by-association" approach can help to generate hypotheses about the potential targets and therapeutic applications of the compound. By analyzing the structure-activity relationships of these similar compounds, it may be possible to infer the key structural motifs responsible for their biological effects and, by extension, those of this compound.
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity prediction models are another crucial application of cheminformatics. These models use the chemical structure of a compound to predict its pharmacokinetic and toxicological properties. For this compound, such predictions could include its potential for oral bioavailability, metabolic stability, and potential interactions with key metabolic enzymes or toxicity pathways. While the accuracy of these predictions can vary, they are invaluable for prioritizing compounds in the early stages of drug discovery and for identifying potential liabilities that may need to be addressed through chemical modification.
Future Research Directions and Unexplored Avenues for 2r 2 Amino 4 Phenylbutan 1 Ol
Development of More Sustainable and Greener Synthetic Protocols
The synthesis of chiral amino alcohols, including (2R)-2-amino-4-phenylbutan-1-ol, has traditionally relied on methods that are not always aligned with the principles of green chemistry. Many conventional routes utilize stoichiometric amounts of metal-hydride reducing agents like lithium aluminum hydride (LiAlH4), which are often expensive, hazardous on a large scale, and generate significant waste. Future research must prioritize the development of more sustainable alternatives.
Promising future directions include:
Biocatalysis : The use of engineered enzymes, such as amine dehydrogenases (AmDHs) or dual-enzyme cascades, offers a highly efficient and environmentally benign approach. frontiersin.orgnih.govnih.gov These enzymatic reactions are typically performed in aqueous media under mild conditions, using ammonia (B1221849) as the amino donor, thus representing a green alternative to traditional chemical synthesis. nih.gov
Catalytic Hydrogenation : Asymmetric transfer hydrogenation and catalytic hydrogenation are powerful, atom-economical methods for producing chiral amino alcohols. acs.org Ruthenium-catalyzed asymmetric transfer hydrogenation, for instance, has been highlighted as a safer, operationally simpler, and greener alternative to older methods. acs.org Future work could focus on developing novel, non-precious metal catalysts for these transformations.
Photocatalysis : Visible-light-mediated synthesis presents another green avenue, offering mild reaction conditions and minimizing the need for harsh reagents. patsnap.com Exploring photocatalytic routes to this compound from readily available precursors could lead to more sustainable production processes.
| Method | Typical Reagents/Catalysts | Advantages | Areas for Future Research |
|---|---|---|---|
| Traditional Reduction | LiAlH4, NaBH4 | Strong reducing power | High cost, safety risks, significant waste |
| Biocatalysis | Engineered Amine Dehydrogenases (AmDHs) | High stereoselectivity, mild conditions, aqueous media | Enzyme stability, substrate scope expansion |
| Asymmetric Hydrogenation | Ru-catalysts, Pd/C | High atom economy, operational simplicity, green | Development of earth-abundant metal catalysts |
| Photocatalysis | Photocatalyst, visible light | Mild conditions, low environmental impact | Improving reaction efficiency and scalability |
Exploration of Novel Catalytic Systems Utilizing this compound as a Ligand
Chiral 1,2-amino alcohols are privileged structures that serve as crucial chiral ligands and auxiliaries in asymmetric catalysis. westlake.edu.cnnih.govresearchgate.net The structural features of this compound, specifically the stereocenter and the proximate amino and hydroxyl groups, make it an excellent candidate for a bidentate ligand capable of coordinating with a metal center to create a well-defined chiral environment.
Future research should focus on synthesizing and evaluating new catalytic systems based on this ligand for a variety of asymmetric transformations.
Carbon-Carbon Bond Formation : Designing ligands derived from this compound for use in asymmetric aldol (B89426), Michael, and alkylation reactions could provide efficient routes to complex chiral molecules. researchgate.netchemrxiv.org
Asymmetric Reductions : Its application in catalysts for the asymmetric reduction of ketones and imines is a logical extension, given the success of other prolinol-derived catalysts. researchgate.net
C-H Functionalization : A frontier area is the development of catalysts for stereoselective C-H functionalization, where a chiral ligand based on this compound could induce enantioselectivity in reactions that transform C-H bonds into more complex functional groups. nih.gov
| Asymmetric Reaction Type | Metal Center | Target Chiral Product |
|---|---|---|
| Alkylation | Copper (Cu), Palladium (Pd) | α-Amino Acids |
| Aldol Reaction | Zinc (Zn), Titanium (Ti) | β-Hydroxy Ketones |
| Transfer Hydrogenation | Ruthenium (Ru), Iridium (Ir) | Chiral Alcohols and Amines |
| Cyclopropanation | Cobalt (Co), Rhodium (Rh) | Chiral Cyclopropanes |
Application in Materials Science and Polymer Chemistry as Chiral Monomers
The synthesis of optically active polymers often begins with the polymerization of chiral monomers. cmu.edu These chiral polymers are of growing interest for their potential applications in chiral separations, asymmetric catalysis, and as advanced biomaterials. cjps.org this compound, as a chiral molecule, is an untapped resource for the creation of novel polymeric materials.
Unexplored avenues in this area include:
Synthesis of Chiral Polymers : The amino and hydroxyl functional groups on this compound can be modified to create a variety of polymerizable monomers, such as acrylates, methacrylates, or vinyl ethers. Polymerization of these monomers would yield optically active polymers with chirality embedded in the side chains.
Helical Polymers : The use of a chiral monomer can induce a preferred helical screw-sense in the polymer backbone, a phenomenon known as helix-sense-selective polymerization. cmu.edu Investigating whether polymers derived from this compound can form stable helical structures is a key research question.
Functional Materials : These new chiral polymers could be explored for applications such as chiral stationary phases in chromatography, scaffolds for asymmetric catalysts, or as chiroptical sensors. cjps.orgrsc.org The specific structure of the monomer could impart unique recognition and separation capabilities to the resulting polymer.
| Polymer Type | Potential Application | Key Property |
|---|---|---|
| Polyacrylates / Polymethacrylates | Chiral Stationary Phase (HPLC) | Enantioselective recognition |
| Polyurethanes / Polyesters | Biodegradable Materials | Chirality influencing degradation rates |
| Polymer-Supported Catalysts | Heterogeneous Asymmetric Catalysis | Recyclability and stability |
Advanced Mechanistic Investigations via In Situ Spectroscopy and Kinetic Studies
A fundamental understanding of reaction mechanisms is essential for the rational design and optimization of catalysts. aspbs.com For catalytic systems employing this compound as a ligand, advanced mechanistic studies are crucial to elucidate the role of the ligand in controlling reactivity and stereoselectivity.
Future research should employ a combination of techniques:
In Situ Spectroscopy : Techniques like Fourier-Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, performed under actual reaction conditions, can identify key catalytic intermediates and probe the ligand-metal-substrate interactions that define the stereochemical outcome. aspbs.comyoutube.com These methods provide a direct window into the catalytic cycle as it occurs. uu.nl
Kinetic Analysis : Detailed kinetic studies can help determine the rate-determining step of a catalytic reaction and quantify the energetic differences between the pathways leading to the major and minor enantiomers. acs.org This information is vital for understanding the origin of enantioselectivity.
Isotope Labeling Studies : Using isotopically labeled substrates or ligands can help trace the path of atoms through the reaction mechanism, confirming proposed pathways and transition state structures.
| Technique | Information Gained |
|---|---|
| In Situ FT-IR/Raman | Identification of transient intermediates, catalyst resting states, and ligand binding modes. |
| In Situ NMR | Characterization of catalyst structure in solution, observation of catalyst-substrate complexes. |
| X-ray Absorption Spectroscopy (XAS) | Determination of metal oxidation state and coordination environment in the active catalyst. |
| Kinetic Studies | Reaction order, activation parameters, and understanding of the stereo-determining step. |
Synergistic Approaches Combining Computational and Experimental Methodologies for Rational Design
The traditional trial-and-error approach to catalyst development is often inefficient and costly. acs.orgccspublishing.org.cn The modern paradigm involves a synergistic interplay between computational modeling and experimental validation, which accelerates the discovery of new and improved catalysts. chiralpedia.comsioc-journal.cn This approach is particularly powerful for designing chiral catalysts.
For this compound, this integrated strategy would involve:
Computational Screening : Using computational tools like Density Functional Theory (DFT) to model the structure of potential catalysts derived from this compound. These models can predict the transition state energies for different stereochemical pathways, allowing for an in silico prediction of enantioselectivity before any experimental work is done. acs.orgresearchgate.net
Iterative Design Cycle : An iterative process where computational predictions guide the synthesis of the most promising ligand derivatives. chiralpedia.com The experimental results from testing these new ligands are then used to refine and improve the accuracy of the computational models. chiralpedia.com This feedback loop streamlines the optimization process.
AI and Machine Learning : As computational power grows, machine learning algorithms can be trained on existing experimental and computational data to predict the performance of new catalysts, further accelerating the design process. chiralpedia.com
This rational design approach moves beyond serendipity, enabling a more targeted and efficient development of novel catalytic systems based on the this compound scaffold. ccspublishing.org.cnmonash.edu
| Step | Computational Method | Experimental Method |
|---|---|---|
| 1. Design | Virtual ligand library design based on the core scaffold. | Synthesis of the parent ligand, this compound. |
| 2. Screening | DFT calculations to predict enantioselectivity for a target reaction. | Initial catalytic tests with the parent ligand. |
| 3. Optimization | Model refinement based on experimental data; predict effect of structural modifications. | Synthesis and testing of optimized ligand derivatives suggested by computation. |
| 4. Validation | Analysis of transition states to explain observed selectivity. | Mechanistic studies (kinetics, in situ spectroscopy) to validate the computational model. |
Q & A
Q. What are the key spectroscopic techniques for confirming the structure and stereochemistry of (2R)-2-amino-4-phenylbutan-1-ol?
To confirm the structure and stereochemistry, researchers should employ a combination of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). For stereochemical resolution, X-ray crystallography or chiral chromatography (e.g., HPLC with chiral columns) is critical. Cross-referencing spectral data with structurally analogous compounds, such as 1-amino-2-phenylbutan-2-ol (CAS: 770-65-0), can validate assignments. For example, the InChIKey and SMILES notation (e.g., CCC(CN)(c1ccccc1)O) in provide a template for comparing bond connectivity and functional groups .
Q. What synthetic routes are commonly used to produce this compound, and what are their limitations?
Common methods include asymmetric hydrogenation of ketimine precursors or enzymatic resolution of racemic mixtures. Yields and enantiomeric excess (ee) depend on catalyst selection (e.g., Ru-BINAP complexes) and reaction conditions. For example, analogs like (2S,3R)-2-amino-4-chloro-1-phenylbutan-3-ol hydrochloride (CAS: 369362-96-9) use similar chiral resolution strategies . Limitations include racemization during acidic/basic workups, necessitating pH-controlled environments.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity or spectroscopic data for this compound across studies?
Contradictions may arise from impurities, stereochemical inconsistencies, or methodological variability. A systematic approach includes:
- Replicating experiments under standardized conditions (e.g., solvent purity, temperature).
- Multi-technique validation : Cross-validate NMR/IR data with X-ray structures or computational simulations (e.g., DFT).
- Longitudinal analysis : Adopt a multi-wave study design (as in ) to assess stability of results over time .
- Mediation analysis : Use structural equation modeling (SEM) to identify confounding variables (e.g., solvent effects) that may explain discrepancies, as demonstrated in .
Q. What strategies optimize enantioselective synthesis while minimizing racemization?
- Catalyst screening : Test chiral ligands (e.g., BINAP, Salen) for hydrogenation efficiency.
- Low-temperature protocols : Reduce thermal racemization by conducting reactions below 0°C.
- In situ monitoring : Use real-time IR or Raman spectroscopy to detect intermediate stereochemical integrity.
- Post-synthesis stabilization : Protect the amine group via acetylation or tert-butoxycarbonyl (Boc) protection during purification .
Q. How should safety assessments for this compound be designed, given structural analogs like 4-phenyl-3-buten-2-ol?
Follow the RIFM/IFRA framework (), which evaluates:
- Toxicological endpoints : Acute toxicity, mutagenicity, and dermal sensitization.
- Exposure limits : Derive acceptable use levels based on product categories (e.g., fragrances, pharmaceuticals).
- Read-across analysis : Use data from analogs (e.g., 4-phenyl-3-buten-2-ol’s IFRA limits) to infer hazard thresholds .
Methodological Guidance for Data Contradictions
Q. How can time-series analysis clarify conflicting results in stability or degradation studies?
Implement a three-wave panel design (e.g., T1: synthesis, T2: 1-week stability, T3: 1-year degradation) to track changes. Use SEM to model degradation pathways and identify critical variables (e.g., oxygen exposure, light sensitivity), as shown in .
Q. What statistical approaches address mediator variables (e.g., solvent polarity) affecting reaction outcomes?
Apply bootstrapped mediation analysis ( ) to quantify indirect effects. For example, solvent polarity may mediate enantioselectivity; testing this requires comparing effects across solvents (polar vs. nonpolar) while controlling for temperature .
Tables for Synthesis Optimization
| Parameter | Strategy | Reference |
|---|---|---|
| Catalyst Efficiency | Screen Ru-BINAP vs. Pd-Salen | |
| Racemization Control | Low-temperature (<0°C) reactions | |
| Stabilization | Boc protection during purification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
